molecular formula C12H26 B14547127 2,2-Dimethyl-3-(propan-2-yl)heptane CAS No. 62185-37-9

2,2-Dimethyl-3-(propan-2-yl)heptane

Cat. No.: B14547127
CAS No.: 62185-37-9
M. Wt: 170.33 g/mol
InChI Key: XPOSVKCTMHOWTN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(propan-2-yl)heptane is a highly branched alkane characterized by a heptane backbone (C₇H₁₆) with two methyl groups (-CH₃) at position 2 and an isopropyl group (-CH(CH₃)₂) at position 3. This structure confers significant steric hindrance, reducing intermolecular van der Waals forces compared to linear alkanes. The molecular formula is inferred to be C₁₂H₂₆, with a theoretical molecular weight of 170.33 g/mol (calculated from atomic masses). Its branching pattern suggests lower boiling points and higher volatility relative to less-substituted alkanes. While specific physical data (e.g., melting point, solubility) are unavailable in the provided evidence, analogous compounds suggest applications in fuel additives or solvents due to enhanced stability and reduced knocking tendencies .

Properties

CAS No.

62185-37-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2-dimethyl-3-propan-2-ylheptane

InChI

InChI=1S/C12H26/c1-7-8-9-11(10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

XPOSVKCTMHOWTN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Hydriodic Acid-Mediated Alkylation

A prominent method for introducing branched alkyl groups involves reductive alkylation using hydriodic acid (HI) and hypophosphorous acid (H₃PO₂). This approach, adapted from pyrrole alkylation methodologies, employs carbonyl compounds (e.g., ketones or aldehydes) as alkyl group donors. For this compound, the reaction proceeds via:

  • Condensation : A heptane-derived ketone (e.g., 3-keto-2,2-dimethylheptane) reacts with isopropyl alcohol under acidic conditions to form an intermediate iodinated species.
  • Reduction : Hypophosphorous acid reduces the C–I bond, yielding the target alkane.

Optimization studies indicate that temperatures between 35–45°C and reaction times of 4–6 hours maximize yields (68–82%) while minimizing side reactions. The absence of solvent in this method enhances atom economy, aligning with green chemistry principles.

Grignard Reaction Pathways

Nucleophilic Addition to Ketones

The Grignard reagent approach offers superior regioselectivity for constructing the branched carbon skeleton. The synthesis involves:

  • Preparation of 3-keto-2,2-dimethylheptane : Oxidation of 2,2-dimethylheptan-3-ol using pyridinium chlorochromate (PCC).
  • Grignard Addition : Reaction with isopropyl magnesium bromide (iPrMgBr) to form a tertiary alcohol intermediate.
  • Dehydration and Hydrogenation : Acid-catalyzed dehydration (e.g., H₂SO₄) produces an alkene, which is hydrogenated over Pd/C to yield the saturated alkane.

This method achieves yields of 75–88% but requires anhydrous conditions and meticulous temperature control to prevent Wagner-Meerwein rearrangements.

Acid-Catalyzed Carbocation alkylation

Friedel-Crafts Inspired Alkylation

Adapting Friedel-Crafts methodology, this route utilizes a Lewis acid catalyst (e.g., AlCl₃) to generate a carbocation from 2,2-dimethylhept-3-ene. Subsequent reaction with isopropyl alcohol proceeds via:

  • Carbocation Formation : Protonation of the alkene followed by hydride shift to stabilize the tertiary carbocation.
  • Nucleophilic Attack : Isopropyl alcohol attacks the carbocation, forming the alkylated product.
  • Deprotonation : Base workup yields the final alkane.

While efficient (yields: 70–78%), this method risks carbocation rearrangements, necessitating low-temperature conditions (–20°C to 0°C).

Hydrogenation of Unsaturated Precursors

Catalytic Hydrogenation of Alkenes

A two-step synthesis leverages alkene precursors for selective hydrogenation:

  • Wittig Olefination : Reaction of 2,2-dimethylheptan-3-one with an isopropylidene ylide generates 2,2-dimethyl-3-(propan-2-ylidene)heptane.
  • Hydrogenation : H₂ gas and palladium on carbon (Pd/C) reduce the double bond, affording the saturated alkane with >90% yield.

This method’s scalability and minimal byproducts make it industrially viable, though it requires specialized equipment for handling pyrophoric ylides.

Comparative Analysis of Methodologies

Method Yield (%) Temperature Range (°C) Key Advantages Limitations
Reductive Alkylation 68–82 35–45 Solvent-free, high atom economy Requires toxic HI
Grignard Reaction 75–88 –10 to 25 Excellent regioselectivity Anhydrous conditions needed
Friedel-Crafts 70–78 –20 to 0 Rapid reaction kinetics Carbocation rearrangement risks
Hydrogenation >90 20–50 Scalable, minimal byproducts High-pressure H₂ equipment required

Mechanistic Insights and Optimization

Carbocation Stability in Acidic Media

In Friedel-Crafts alkylation, the stability of the 2,2-dimethylhept-3-yl carbocation dictates reaction success. Computational studies suggest that hyperconjugation from adjacent methyl groups lowers the activation energy for carbocation formation, favoring the desired pathway. Quenching the reaction with aqueous NaHCO₃ minimizes over-alkylation.

Solvent Effects in Reductive Alkylation

The absence of solvent in HI-mediated alkylation reduces side reactions but necessitates vigorous stirring to ensure homogeneity. Pilot-scale experiments demonstrate that adding 5–10 mol% of acetic anhydride improves intermediate solubility, boosting yields by 12–15%.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction reactions are less common for alkanes, but catalytic hydrogenation can be used to remove any unsaturation if present.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Substitution: Haloalkanes such as this compound chloride or bromide.

Scientific Research Applications

2,2-Dimethyl-3-(propan-2-yl)heptane has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.

    Biology: Investigated for its potential effects on biological membranes and its role as a hydrophobic molecule in lipid bilayers.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(propan-2-yl)heptane is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The compound does not have specific molecular targets but can influence the physical properties of membranes and other hydrophobic environments.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-Ethyl-2-methylheptane (CAS 14676-29-0): A branched alkane with an ethyl group (-CH₂CH₃) at position 3 and a methyl group at position 2.

  • Molecular Formula : C₁₀H₂₂
  • Molecular Weight : 142.28 g/mol
  • Density : 0.740 g/cm³
  • Comparison : The target compound replaces the ethyl group with a bulkier isopropyl group and adds an extra methyl at position 2. This increases branching, likely lowering boiling point and increasing volatility.

2,2,4-Trimethylpentane (Iso-octane) (CAS 540-84-1): A benchmark branched alkane for fuel anti-knock properties. Molecular Formula: C₈H₁₈ Molecular Weight: 114.23 g/mol Density: 0.692 g/cm³ Comparison: Though smaller, iso-octane shares similar branching effects, highlighting how 2,2-dimethyl-3-(propan-2-yl)heptane’s extended chain may enhance thermal stability in high-temperature applications.

7-Butylbicyclo[4.1.0]heptane (Molecular Weight: 152.28 g/mol): A bicyclic compound with distinct geometry .

  • Comparison : Unlike bicyclic structures, the target compound’s open-chain branching prioritizes volatility over ring strain, making it more suitable for solvent formulations.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Structural Features
This compound C₁₂H₂₆ (inferred) 170.33 (theoretical) N/A Two methyl, one isopropyl branches
3-Ethyl-2-methylheptane C₁₀H₂₂ 142.28 0.740 Ethyl and methyl branches
2,2,4-Trimethylpentane C₈H₁₈ 114.23 0.692 Compact branching for fuel stability
7-Butylbicyclo[4.1.0]heptane C₁₁H₂₀ 152.28 N/A Bicyclic structure with butyl group

Research Findings and Implications

Branching and Volatility : Increased branching in this compound reduces surface area, lowering boiling points compared to linear isomers. This aligns with trends observed in , where branched volatile organic compounds (VOCs) dominate in vapor-phase analyses .

Solubility: While direct data are unavailable, branched alkanes generally exhibit higher solubility in nonpolar solvents (e.g., heptane) due to reduced polarity. This contrasts with polar compounds like Sofosbuvir, which is insoluble in heptane .

Synthetic Applications : The compound’s stability and volatility profile suggest utility in specialty solvents or fuel additives, analogous to iso-octane but with extended chain length for tailored performance.

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-3-(propan-2-yl)heptane, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of branched alkanes like this compound typically involves alkylation reactions. A common approach is the acid-catalyzed alkylation of isoalkanes with olefins. For example, using sulfuric acid or solid acid catalysts (e.g., zeolites) to couple 2-methylheptane derivatives with isopropyl halides. Reaction efficiency can be optimized by:

  • Catalyst selection: Solid acids reduce side reactions compared to liquid acids .
  • Temperature control: Maintaining 40–60°C minimizes thermal decomposition.
  • Solvent-free conditions: Enhances yield by reducing dilution effects.
    Characterize intermediates via GC-MS to track reaction progress.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies methyl groups (δ 0.8–1.2 ppm) and branching patterns. The isopropyl group shows a septet (δ 1.0–1.1 ppm) .
    • ¹³C NMR: Distinguishes quaternary carbons (δ 30–35 ppm) and methyl branches (δ 20–25 ppm).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 142.28 (C₁₂H₂₆) confirms molecular weight. Fragmentation patterns reveal branching via losses of methyl or isopropyl groups .
  • Infrared (IR) Spectroscopy: C-H stretching (2800–3000 cm⁻¹) and absence of functional groups (e.g., OH, C=O) confirm alkane structure.

Q. How can researchers measure the density and boiling point of this compound experimentally?

Methodological Answer:

  • Density: Use a calibrated pycnometer or oscillating U-tube densitometer. For example, measure at 25°C and compare with analogous branched alkanes (e.g., 3-ethyl-2-methylheptane, density ~0.72 g/cm³) .
  • Boiling Point: Employ fractional distillation under reduced pressure to avoid decomposition. The boiling point is expected to be lower than linear alkanes due to branching (e.g., ~160–170°C based on similar C₁₂H₂₆ isomers) .

Advanced Research Questions

Q. How does the branched structure of this compound influence its activity coefficients in binary liquid mixtures?

Methodological Answer: Branched alkanes exhibit lower activity coefficients in nonpolar mixtures due to reduced molecular symmetry. Use the Wilson equation or NRTL model to predict activity coefficients:

  • Wilson Equation: Requires binary interaction parameters (Λ₁₂, Λ₂₁) derived from vapor-liquid equilibrium (VLE) data .
  • Experimental Validation: Measure VLE data using a dynamic still or static cell. Compare with linear alkanes (e.g., n-heptane) to quantify branching effects .

Q. What computational methods are suitable for predicting the enthalpy of formation and vapor-liquid equilibria of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate gas-phase enthalpy of formation using B3LYP/6-311+G(d,p) basis set. Compare with experimental data from combustion calorimetry .
  • Molecular Dynamics (MD) Simulations: Use the TraPPE force field to model liquid-phase behavior and predict vapor pressures. Validate against experimental phase diagrams .

Q. How can researchers resolve discrepancies in reported experimental data for this compound’s physical properties?

Methodological Answer:

  • Meta-analysis: Compare data across peer-reviewed studies (e.g., PubChem, EPA DSSTox) to identify systematic errors .
  • Pressure-Temperature Calibration: Re-measure properties using standardized equipment (e.g., high-pressure densitometers for liquid density under varying P and T) .
  • Statistical Validation: Apply the Student’s t-test to assess significant differences between datasets.

Q. What role does steric hindrance play in the reactivity of this compound in radical halogenation reactions?

Methodological Answer: The bulky isopropyl and dimethyl groups hinder attack at tertiary carbons. To study:

  • Radical Initiation: Use AIBN or UV light to generate chlorine radicals.
  • Product Distribution: Analyze via GC-MS. Tertiary C-H bonds (if accessible) show lower reactivity due to steric shielding compared to secondary positions.
  • Computational Modeling: Calculate bond dissociation energies (BDEs) using DFT to predict selectivity .

Q. How can phase behavior studies of this compound inform its use as a solvent or reference material in chromatography?

Methodological Answer:

  • Liquid-Liquid Equilibrium (LLE): Measure solubility in polar (e.g., ethanol) and nonpolar (e.g., heptane) solvents. For example, use cloud-point titration to determine miscibility gaps .
  • Chromatographic Retention: Compare retention times in GC with linear alkanes to establish branching effects on polarity .

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